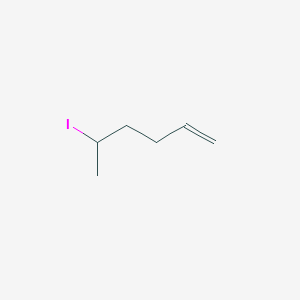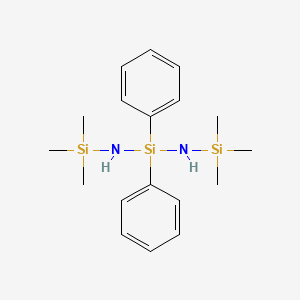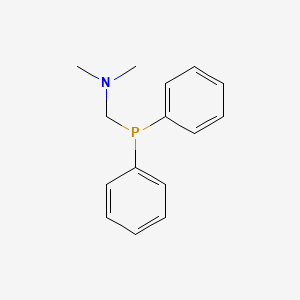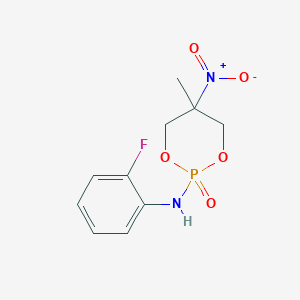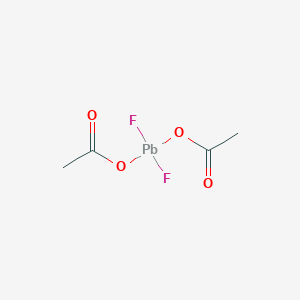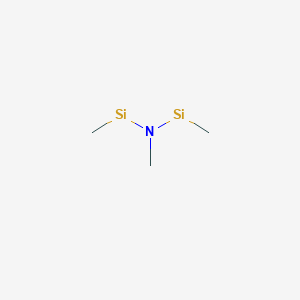
CID 57275334
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Dimethyl-N-(methylsilyl)silanamine: is an organosilicon compound with the molecular formula C3H13NSi2. It is a derivative of ammonia where the hydrogen atoms are replaced by methyl and silyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-N-(methylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with ammonia. The reaction proceeds as follows:
2(CH3)3SiCl+NH3→(CH3)3SiNHSi(CH3)3+2HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The product, N,1-Dimethyl-N-(methylsilyl)silanamine, is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,1-Dimethyl-N-(methylsilyl)silanamine involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,1-Dimethyl-N-(methylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the silyl groups to silanes.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,1-Dimethyl-N-(methylsilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N,1-Dimethyl-N-(methylsilyl)silanamine involves its ability to form stable bonds with various substrates. The silyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)amine:
Trimethylsilylamine: Contains a single trimethylsilyl group and is less reactive compared to N,1-Dimethyl-N-(methylsilyl)silanamine.
Uniqueness
N,1-Dimethyl-N-(methylsilyl)silanamine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties. Its ability to undergo a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C3H9NSi2 |
|---|---|
Molekulargewicht |
115.28 g/mol |
InChI |
InChI=1S/C3H9NSi2/c1-4(5-2)6-3/h1-3H3 |
InChI-Schlüssel |
VJACOTWNWUXQHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN([Si]C)[Si]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
